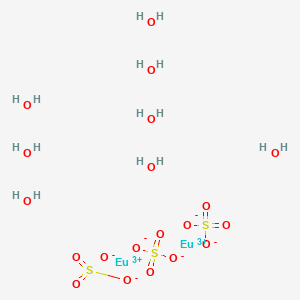

Europium(III) sulfate octahydrate

Descripción

Contextualization of Rare Earth Sulfates within Lanthanide Chemistry and Coordination

Rare earth sulfates are a class of inorganic compounds formed between rare earth elements and sulfate (B86663) anions. aemree.com Their general formula is often represented as RE2(SO4)3·nH2O, where 'RE' denotes a rare earth element and 'n' indicates the number of water molecules in the hydrated form, which can vary. alfa-chemistry.com These compounds are typically synthesized by the reaction of rare earth oxides, hydroxides, or carbonates with sulfuric acid. alfa-chemistry.com

In the context of lanthanide chemistry, the coordination environment of the lanthanide ion is of paramount interest. The large ionic radii of lanthanide ions, coupled with their high charge, lead to high coordination numbers, commonly 8 or 9. In hydrated sulfates, both sulfate ions and water molecules act as ligands, directly coordinating to the central lanthanide ion. The nature and geometry of this coordination sphere significantly influence the compound's properties.

Significance of Europium(III) as a Luminescent and Spectroscopic Probe

The europium(III) ion (Eu³⁺) is particularly noteworthy due to its distinct luminescent properties. samaterials.com Its electron configuration, [Xe]4f⁶, gives rise to a series of sharp and well-defined emission bands in the visible region of the electromagnetic spectrum, primarily corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷FJ, where J = 0, 1, 2, 3, 4). nih.govnih.gov

The intensity and splitting of these emission bands are highly sensitive to the local chemical environment around the Eu³⁺ ion. This makes it an excellent spectroscopic probe for investigating the structure and symmetry of coordination complexes in both solution and the solid state. nih.govacs.org Time-resolved luminescence spectroscopy of europium(III) can be used to study metal ion binding sites and complex equilibria. nih.gov

Overview of Hydrated Sulfate Systems in Lanthanide Chemistry

Hydrated sulfate systems are a common and important class of compounds in lanthanide chemistry. The number of water molecules of hydration can vary across the lanthanide series and is influenced by the decreasing ionic radii from lanthanum to lutetium, a phenomenon known as the lanthanide contraction. For instance, many light lanthanide sulfates form octahydrates (8H₂O), while heavier lanthanides might form different hydrates. aemree.comiaea.org

The water molecules in these systems play a crucial role in the crystal structure, often directly coordinating to the lanthanide ion and participating in extensive hydrogen bonding networks with the sulfate anions. The thermal dehydration of these hydrated sulfates is a complex process that can occur in one or multiple steps, leading to the formation of anhydrous sulfates and, at higher temperatures, oxysulfates and finally the rare earth oxide. researchgate.net

Research Significance and Motivations for Investigating Eu2(SO4)3·8H2O

The investigation of europium(III) sulfate octahydrate is driven by several key factors:

Fundamental Understanding of Lanthanide Chemistry: Studying the crystal structure, bonding, and coordination of Eu₂(SO₄)₃·8H₂O provides fundamental insights into the behavior of f-block elements. rsc.org

Luminescent Materials: As a precursor for europium-doped phosphors, this compound is crucial for the development of red-emitting materials used in lighting and display technologies. samaterials.com

Spectroscopic Probe Development: Understanding the spectroscopic properties of Eu₂(SO₄)₃·8H₂O in detail helps in refining the use of Eu³⁺ as a sensitive probe for various chemical and biological systems. nih.govrsc.org

Thermodynamic and Kinetic Studies: The thermal decomposition of europium(III) sulfate octahydrate serves as a model system for studying the thermodynamics and kinetics of solid-state reactions in lanthanide compounds. researchgate.net

Detailed Research Findings

Physical and Chemical Properties

Europium(III) sulfate octahydrate is a white crystalline solid. samaterials.comjk-sci.com It is soluble in water and is known to be deliquescent, meaning it readily absorbs moisture from the air. aemproduct.com

| Property | Value | Reference |

| Chemical Formula | Eu₂(SO₄)₃·8H₂O | samaterials.comaemproduct.com |

| Molecular Weight | 736.23 g/mol | aemproduct.com |

| CAS Number | 10031-55-7 | samaterials.comfishersci.nothermofisher.com |

| Appearance | White crystalline solid | samaterials.comjk-sci.com |

Crystallographic Data

The crystal structure of europium(III) sulfate octahydrate has been a subject of study to understand the coordination environment of the europium ion. In many rare earth sulfate octahydrates, the lanthanide ion is typically coordinated by a combination of water molecules and oxygen atoms from the sulfate groups.

Thermal Analysis

Thermal decomposition studies of Eu₂(SO₄)₃·8H₂O reveal a multi-step process. The dehydration, or removal of the eight water molecules, is the initial step upon heating. This is followed by the decomposition of the anhydrous europium(III) sulfate at higher temperatures.

A study on the thermal decomposition of Eu₂(SO₄)₃·8H₂O showed that the dehydration occurs in a single step, resulting in an amorphous anhydrous europium sulfate, Eu₂(SO₄)₃. researchgate.net This amorphous sulfate then crystallizes upon further heating. The decomposition of Eu₂(SO₄)₃ proceeds to form europium(III) oxysulfate (Eu₂O₂SO₄) and finally europium(III) oxide (Eu₂O₃) at very high temperatures. researchgate.net

| Decomposition Step | Temperature Range (°C) | Product(s) | Reference |

| Dehydration | ~100-300 | Eu₂(SO₄)₃ (amorphous) + 8H₂O | researchgate.net |

| Crystallization | ~381.1 (in argon), ~391.3 (in air) | Eu₂(SO₄)₃ (crystalline) | researchgate.net |

| Decomposition of Sulfate | > 700 | Eu₂O₂SO₄ + SO₃ | researchgate.net |

| Decomposition of Oxysulfate | > 900 | Eu₂O₃ + SO₃ | researchgate.net |

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Properties

The luminescence spectrum of europium(III) sulfate octahydrate is characterized by the sharp emission lines typical of the Eu³⁺ ion. The most intense emission is generally the ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red color of europium-based phosphors. The exact positions and relative intensities of the ⁵D₀ → ⁷FJ transitions provide information about the symmetry of the Eu³⁺ coordination site.

Propiedades

IUPAC Name |

europium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDXJFDXKJLVTJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648467 | |

| Record name | Europium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-55-7 | |

| Record name | Europium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Science of Europium Iii Sulfate Octahydrate

Solution-Based Crystallization Techniques

Solution-based crystallization is a fundamental and widely used method for obtaining crystalline solids from a solution. This approach relies on the principle of creating a supersaturated solution from which the desired compound precipitates in a crystalline form.

Controlled Precipitation and Growth from Aqueous Solutions

The most direct method for synthesizing europium(III) sulfate (B86663) octahydrate involves the controlled precipitation from an aqueous solution. This is typically achieved by reacting a soluble europium(III) salt, such as europium(III) chloride or europium(III) nitrate, with a sulfate source, like sulfuric acid or a soluble sulfate salt. researchgate.netamericanelements.com The octahydrate form crystallizes out of the solution under specific temperature and concentration conditions. Most metal sulfate compounds are readily soluble in water, which facilitates this process. americanelements.comamericanelements.com

The general reaction can be represented as:

2 Eu³⁺(aq) + 3 SO₄²⁻(aq) + 8 H₂O(l) → Eu₂(SO₄)₃·8H₂O(s)

Key to this process is the careful control of parameters such as reactant concentration, temperature, pH, and stirring rate. These factors influence the rate of nucleation and crystal growth, thereby determining the size distribution and morphology of the resulting crystals. Slow evaporation of the solvent or gradual cooling of a saturated solution can promote the growth of larger, more well-defined crystals.

Hydrothermal and Solvothermal Synthesis of Related Phases

Hydrothermal and solvothermal methods offer alternative routes for the synthesis of europium-containing compounds, including sulfates and related phases. These techniques involve carrying out the crystallization process in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. mdpi.comresearchgate.net

While direct hydrothermal synthesis of europium(III) sulfate octahydrate is not extensively documented, the technique is widely used for producing various rare-earth compounds with controlled morphologies. mdpi.comresearchgate.net For instance, europium hydroxide (B78521) (Eu(OH)₃) nanoparticles with diverse shapes have been successfully synthesized via hydrothermal reactions, where the pH of the starting solution and the reaction temperature were critical in controlling the final product's crystalline phase and morphology. mdpi.comresearchgate.net These hydroxides can then potentially be converted to sulfates through subsequent reactions.

Hydrothermal synthesis can also be employed to produce complex double sulfates. For example, the compound AgEu(SO₄)₂·H₂O has been synthesized using a hydrothermal reaction route. researchgate.net Similarly, crystalline hydrates of double cesium europium sulfate, [CsEu(H₂O)₃(SO₄)₂]·H₂O, have been synthesized by crystallization from an aqueous solution containing equimolar amounts of the constituent ions. researchgate.net

Antisolvent Crystallization Strategies for Europium(III) Sulfate Hydrates

Antisolvent crystallization is a powerful technique used to induce precipitation of a solute from a solution in which it is soluble. squarespace.comnih.gov This is achieved by adding a second solvent, known as the antisolvent, in which the solute has significantly lower solubility. This process rapidly generates a high level of supersaturation, leading to nucleation and crystallization. nih.gov

Influence of Organic Solvents on Solubility and Supersaturation

The choice of an organic solvent as an antisolvent is crucial as it directly impacts the solubility of europium(III) sulfate and the degree of supersaturation that can be achieved. diva-portal.org Common antisolvents used in the crystallization of inorganic salts include ethanol (B145695), acetone, and isopropanol. squarespace.com The effectiveness of an antisolvent is related to its miscibility with the primary solvent (typically water for inorganic salts) and its ability to reduce the solvation of the solute.

For europium(III) sulfate hydrates, adding an organic solvent like ethanol to an aqueous solution of europium(III) sulfate will decrease its solubility, forcing the hydrated salt to precipitate out of the solution. The ratio of the antisolvent to the solvent is a key parameter that can be adjusted to control the yield and particle size of the crystals. diva-portal.org

| Antisolvent | Dielectric Constant (at 20°C) | Observations on Effectiveness |

| Methanol | 33.0 | Generally less effective due to higher polarity. squarespace.com |

| Ethanol | 24.55 | Commonly used and effective for precipitating inorganic salts. squarespace.comdiva-portal.org |

| Isopropanol | 19.92 | Can be effective, but miscibility issues may arise. squarespace.com |

| Acetone | 20.7 | Often a highly effective antisolvent for inorganic sulfates. squarespace.com |

This table presents a general overview of the influence of common organic solvents on crystallization. The effectiveness can vary based on the specific system and experimental conditions.

Kinetics of Antisolvent Crystallization and Nucleation Control

The kinetics of antisolvent crystallization are typically rapid due to the high levels of supersaturation generated. nih.gov This often leads to the formation of a large number of small crystals. Controlling the rate of addition of the antisolvent and the mixing efficiency are critical for managing the nucleation process and influencing the final crystal size distribution. diva-portal.org

Failing to properly account for solvent effects can lead to significant errors in predicting growth and nucleation kinetics. mit.edu For instance, neglecting the influence of solvent composition can result in over-predicted yields and particle sizes at high solvent volume fractions and under-predicted yields at low solvent volume fractions. mit.edu

Impact of Impurities and Co-crystallization Phenomena

The presence of impurities in the crystallization solution can have a significant impact on the final product. Impurities can be incorporated into the crystal lattice, affecting the purity and properties of the europium(III) sulfate octahydrate. Furthermore, impurities can influence the crystallization kinetics by inhibiting or promoting nucleation and crystal growth.

In the context of rare-earth element separation, co-crystallization is a particularly relevant phenomenon. If other rare-earth ions with similar chemical properties and ionic radii to europium(III) are present in the solution, they can be incorporated into the europium(III) sulfate crystal structure. For example, dysprosium, another lanthanide, forms a sulfate salt, Dy₂(SO₄)₃, and could potentially co-crystallize with europium(III) sulfate. wikipedia.org

The presence of certain metal ions can also lead to the formation of double sulfates. researchgate.net For instance, the co-crystallization of europium with silver or cesium can lead to the formation of AgEu(SO₄)₂·H₂O or [CsEu(H₂O)₃(SO₄)₂]·H₂O, respectively. researchgate.net The study of such co-crystallization phenomena is important for developing effective purification strategies for europium compounds.

Preparation of Nanostructured Europium(III) Sulfate Octahydrate and Related Materials

The synthesis of nanostructured materials containing europium has garnered significant interest due to their unique optical and electronic properties, which are highly dependent on particle size and morphology. While specific methods for producing nanostructured europium(III) sulfate octahydrate are not extensively detailed in readily available literature, the techniques applied to related europium-containing materials, such as tungstates, hydroxides, and complex coordination compounds, provide a strong framework for understanding potential synthetic routes. These methods primarily focus on controlling nucleation and growth processes to achieve desired nanoscale dimensions.

Common strategies for synthesizing nanostructured europium materials include hydrothermal/solvothermal methods, microemulsion techniques, and the use of structure-directing agents or soft templates. nih.govcapes.gov.brnih.gov

Hydrothermal and Solvothermal Synthesis: Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials. These techniques involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. By carefully controlling parameters like reaction temperature, time, and the pH of the initial solution, it is possible to influence the morphology and size of the resulting nanocrystals. For instance, in the hydrothermal synthesis of europium hydroxides, varying the initial pH and reaction temperature has been shown to produce a range of morphologies, including plates, rods, tubes, and nanoparticles. nih.gov This control over shape and size is critical as it directly impacts the material's properties. nih.gov

Microemulsion-Mediated Synthesis: The microemulsion technique offers a versatile approach to fabricating nanoparticles with well-defined sizes and shapes. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized by a surfactant film in the other. These microdomains act as nanoreactors for the synthesis of nanoparticles.

A notable example is the microemulsion-mediated solvothermal synthesis of europium tungstate (B81510) (Eu₂(WO₄)₃) nanostructures. nih.gov In this method, surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) are used to create microemulsions. nih.gov The type of surfactant and the water content within the microemulsion are crucial factors that govern the final morphology of the nanostructures, which can range from ellipsoidal and rod-like to cube-like and even complex mesoporous spindle-like shapes. nih.gov

Use of Templates and Directing Agents: The morphology of nanocrystals can be effectively controlled by using "soft templates" such as surfactants or polymers. For example, cationic surfactants have been used in colloidal solutions to direct the growth of europium complex nanocrystals into spherical or rod-like shapes. capes.gov.br Similarly, ultrasound-assisted wet-chemical synthesis has been utilized to produce luminescent micro- and nanocrystalline europium-based metal-organic frameworks (MOFs), where the size could be controlled down to the nanometer scale. mdpi.com

Another approach involves the use of structure-directing agents (SDAs). In the synthesis of a novel open-framework europium sulfate, a small organic amine (dimethylamine) was used as an SDA, leading to the formation of a structure with extra-large channels. rsc.org

An overview of synthetic methods for related nanostructured europium materials is presented below:

| Synthesis Method | Europium Compound | Key Parameters/Agents | Resulting Nanostructures | Reference |

| Hydrothermal Synthesis | Europium Hydroxide | Initial pH, Reaction Temperature | Plates, rods, tubes, nanoparticles | nih.gov |

| Microemulsion-mediated Solvothermal | Europium Tungstate | Surfactants (CTAB, SDS), Water Content, Temperature | Ellipsoids, rods, cubes, bundles, spindles | nih.gov |

| Colloidal Solution with Soft Template | Europium Complex | Cationic Surfactant | Spherical and rod-like nanocrystals | capes.gov.br |

| Agglomeration Strategy | Europium(III) Chelate | Silica stabilization, SDS | Nanoparticles (62-140 nm) | nih.gov |

| Ultrasound-Assisted Wet-Chemical | Europium Terephthalate MOF | Ultrasonication, PEG-6000 | Dendrimer-like assemblies, leaf-like plates, nanoparticles (~8 nm) | mdpi.com |

| Structure-Directing Agent | Europium Sulfate Open-Framework | Dimethylamine (SDA) | Framework with extra-large 20-membered ring channels | rsc.org |

Factors Governing Crystal Habit and Morphology

The crystal habit and morphology of europium(III) sulfate and related compounds are dictated by a combination of intrinsic structural factors and external synthesis conditions. The final form of the crystal is a result of the interplay between the crystal's internal structure and the environment in which it grows. Key factors include the synthesis method, reaction conditions such as temperature and pH, the presence of structure-directing agents, and the nature of intermolecular forces.

Influence of Synthesis Conditions: The conditions under which a crystal is grown have a profound impact on its final shape. Hydrothermal synthesis, for instance, has been shown to be a powerful method for controlling morphology. By adjusting the initial pH value of the starting solution and the reaction temperature, different crystalline phases and morphologies of europium compounds can be obtained. nih.gov In the case of europium hydroxides, a systematic investigation revealed that morphologies such as plates, rods, and tubes could be selectively synthesized by tuning these parameters. nih.gov

Hydrothermal conditions can also lead to the formation of different polymorphs—crystals with the same chemical formula but different crystal structures. A new polymorph of potassium europium(III) bis(sulfate) mono-hydrate was obtained using a hydrothermal route, highlighting the influence of temperature and pressure on the crystallographic outcome. nih.gov

Role of Fluxes and Stoichiometry: In high-temperature synthesis methods like the flux method, the choice of flux and the stoichiometry of the reactants are critical variables that influence the final product. arxiv.orgresearchgate.net Fluxes are molten salts that act as a solvent, facilitating the growth of single crystals at temperatures below their melting points. Different fluxes (e.g., Bi, Sn, Pb, In) can lead to different final products, and their ratios are crucial in determining the crystal's composition and structure. arxiv.orgresearchgate.net The complexity of these interactions underscores the difficulty in predicting the outcome of a crystal growth experiment, even when attempting to create analogs of known compounds. arxiv.org

Structure-Directing Agents and Intermolecular Forces: The chemical environment, particularly the presence of other ions or molecules, can direct the growth of a crystal. As mentioned previously, small organic amines can act as structure-directing agents (SDAs) or templates, guiding the formation of complex, open-framework structures in europium sulfates. rsc.org

A summary of factors influencing the crystal habit and morphology is provided below:

| Factor | Influence | Example Compound(s) | Reference |

| Synthesis Method | Determines the growth environment and potential polymorphs. | Potassium Europium(III) Bis(Sulfate) Mono-hydrate | nih.gov |

| Reaction Temperature | Affects reaction kinetics, solubility, and can select for specific morphologies or phases. | Europium Hydroxides | nih.gov |

| pH of Starting Solution | Controls the hydrolysis and precipitation rates, influencing particle size and shape. | Europium Hydroxides | nih.gov |

| Flux Composition and Ratio | The choice of molten salt solvent and reactant stoichiometry dictates the final crystal composition and structure. | Europium-based pnictides (e.g., attempts for EuAgP) | arxiv.orgresearchgate.net |

| Structure-Directing Agents (SDAs) | Organic molecules can template the growth of complex, porous frameworks. | (C₂H₈N)₉[Eu₅(SO₄)₁₂]·2H₂O | rsc.org |

| Intermolecular Interactions | Hydrogen bonds and van der Waals forces stabilize the crystal packing, affecting the overall structure. | [Eu(tpa)₃(H₂O)₃]·3(Htpa) | nih.gov |

| Solvent/Hydration | The presence of water molecules in the coordination sphere affects local symmetry and properties. | [CsEu(H₂O)₃(SO₄)₂]·H₂O | researchgate.net |

Advanced Structural Elucidation and Solid State Characterization of Europium Iii Sulfate Octahydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique has been instrumental in elucidating the intricate structural details of europium(III) sulfate (B86663) octahydrate.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Detailed unit cell parameters for a related compound, [CsEu(H₂O)₃(SO₄)₂]·H₂O, which also features europium and sulfate ions, have been reported as a = 6.5574(1) Å, b = 19.0733(3) Å, c = 8.8364(2) Å, and β = 93.931(1)°. semanticscholar.org While these are not for the exact title compound, they provide insight into the typical dimensions and symmetry of such hydrated europium sulfates.

Table 1: Crystallographic Data for a Related Europium Sulfate Hydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5574(1) |

| b (Å) | 19.0733(3) |

| c (Å) | 8.8364(2) |

| β (°) | 93.931(1) |

| V (ų) | 1102.58(3) |

Data for [CsEu(H₂O)₃(SO₄)₂]·H₂O semanticscholar.org

Elucidation of Europium(III) Coordination Environment and Sulfate Bonding Modes

The coordination environment around the central europium(III) ion is a critical aspect of its structure. In hydrated sulfate compounds, the Eu³⁺ ion is typically coordinated by oxygen atoms from both water molecules and sulfate groups. Research on a similar compound, K₅Na[Eu₂(SO₄)₆], reveals that the Eu(III) ion is ten-coordinated by oxygen atoms, forming a coordination polyhedron that can be described as a distorted bicapped square antiprism. chemrxiv.org

The sulfate ions (SO₄²⁻) in these structures act as ligands, bonding to the europium ions in various modes. They can act as bridging ligands, connecting multiple europium centers to form extended networks. chemrxiv.org In some structures, the coordination is completed by hydroxide (B78521) ions which also act as bridging ligands between Eu³⁺ ions. researchgate.net

Analysis of the Hydration Sphere and Hydrogen Bonding Network

The eight water molecules in the empirical formula of europium(III) sulfate octahydrate are not merely occupying space within the crystal lattice; they are integral to the structure. Some of these water molecules are directly coordinated to the europium(III) ion, forming the inner hydration sphere. The remaining water molecules are typically held in the crystal lattice through a complex network of hydrogen bonds.

Comparison with Isostructural Lanthanide(III) Sulfate Octahydrates

Europium belongs to the lanthanide series, and its compounds often exhibit structural similarities with those of its neighboring elements. The lanthanide(III) sulfate octahydrates, Ln₂(SO₄)₃·8H₂O, where Ln can be another lanthanide, are often isostructural. This means they share the same crystal structure, with only minor variations in unit cell parameters and bond lengths due to the lanthanide contraction—the gradual decrease in ionic radii across the series.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an indispensable tool for the routine characterization of crystalline materials. osti.govstrem.comnih.gov A PXRD pattern serves as a "fingerprint" for a specific crystalline phase, allowing for its unambiguous identification.

For europium(III) sulfate octahydrate, PXRD is used to confirm that the synthesized material corresponds to the correct crystalline phase and to assess its purity. The positions and relative intensities of the diffraction peaks in the experimental pattern are compared to a standard pattern from a database or a pattern calculated from single-crystal X-ray diffraction data. The absence of peaks from other phases indicates a high degree of purity. Furthermore, PXRD can be employed to study phase transitions that occur upon heating or other treatments. researchgate.net

Thermal Analysis of Dehydration and Decomposition Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide critical information about the thermal stability of europium(III) sulfate octahydrate and the processes it undergoes upon heating. osti.govstrem.comnih.govnih.govfishersci.no

Studies have revealed that the dehydration of Eu₂(SO₄)₃·8H₂O occurs in a single step, leading to the formation of amorphous anhydrous europium(III) sulfate. researchgate.netosti.gov The enthalpy of this dehydration reaction has been determined to be approximately 141.1 kJ/mol. researchgate.netosti.gov

Upon further heating, the amorphous Eu₂(SO₄)₃ crystallizes, with the crystallization temperature being slightly different in inert (381.1 °C in argon) and oxidizing (391.3 °C in air) atmospheres. researchgate.netosti.gov At even higher temperatures, the anhydrous europium(III) sulfate decomposes. The decomposition pathway involves the formation of an oxysulfate intermediate, Eu₂O₂SO₄, before finally yielding the europium oxide. researchgate.net The enthalpy of decomposition for Eu₂(SO₄)₃ to Eu₂O₂SO₄ is reported as 463.1 kJ/mol, and the subsequent decomposition of Eu₂O₂SO₄ has an enthalpy of 378.4 kJ/mol. researchgate.netosti.gov

Table 2: Thermal Decomposition Data for Europium(III) Sulfate Octahydrate

| Process | Product(s) | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Atmosphere |

| Dehydration | Amorphous Eu₂(SO₄)₃ | - | 141.1 | - |

| Crystallization | Crystalline Eu₂(SO₄)₃ | 381.1 | - | Argon |

| Crystallization | Crystalline Eu₂(SO₄)₃ | 391.3 | - | Air |

| Decomposition | Eu₂O₂SO₄ | - | 463.1 | - |

| Decomposition | Europium Oxide | - | 378.4 | - |

Data sourced from multiple studies. researchgate.netosti.gov

Thermogravimetric Analysis (TGA) of Water Loss

Thermogravimetric analysis is a critical technique for quantifying the thermal stability and compositional changes of hydrated compounds. For Europium(III) sulfate octahydrate, TGA studies reveal that the dehydration process occurs in a single, continuous step. This process involves the complete loss of all eight water molecules to form amorphous anhydrous Europium(III) sulfate.

The dehydration reaction can be represented as: Eu₂(SO₄)₃·8H₂O(s) → Eu₂(SO₄)₃(amorphous) + 8H₂O(g)

This one-step dehydration is a notable characteristic, indicating a relatively uniform bonding environment for the water molecules within the crystal lattice. The process is endothermic, requiring energy input to break the bonds between the water molecules and the europium sulfate structure.

Table 1: TGA Data for the Dehydration of Europium(III) Sulfate Octahydrate

| Parameter | Value |

| Dehydration Process | Single Step |

| Initial Compound | Europium(III) Sulfate Octahydrate (Eu₂(SO₄)₃·8H₂O) |

| Final Product | Amorphous Anhydrous Europium(III) Sulfate (Eu₂(SO₄)₃) |

| Enthalpy of Dehydration (ΔH°) | 141.1 kJ/mol semanticscholar.org |

Differential Scanning Calorimetry (DSC) of Phase Transitions and Amorphous Phase Formation

Differential Scanning Calorimetry (DSC) provides further insight into the thermal events associated with heating Europium(III) sulfate octahydrate, complementing the mass loss data from TGA. The DSC curve for this compound is characterized by distinct endothermic and exothermic events.

The initial event observed is a significant endothermic peak corresponding to the dehydration of the octahydrate. This confirms the energy required for the water loss detected by TGA and results in the formation of an amorphous, anhydrous Europium(III) sulfate. semanticscholar.orgresearchgate.net

Upon further heating, a distinct exothermic peak appears. This is not a decomposition event but rather the crystallization of the previously formed amorphous anhydrous europium sulfate into a stable crystalline phase. semanticscholar.orgresearchgate.net The temperature of this crystallization event is dependent on the surrounding atmosphere.

Table 2: DSC Phase Transition Temperatures for Anhydrous Europium(III) Sulfate

| Atmosphere | Crystallization Temperature of Amorphous Eu₂(SO₄)₃ |

| Argon | 381.1 °C semanticscholar.orgresearchgate.net |

| Air | 391.3 °C semanticscholar.orgresearchgate.net |

This data highlights that the anhydrous form of Europium(III) sulfate can exist in a metastable amorphous state before transitioning to a more thermodynamically stable crystalline structure at elevated temperatures.

Kinetic Parameters of Thermal Decomposition

The study of the kinetic parameters of decomposition provides quantitative data on the stability and reactivity of a compound. For the complete thermal decomposition of Europium(III) sulfate octahydrate, these parameters have been calculated using the Kissinger model, a widely used method for analyzing data from non-isothermal experiments. semanticscholar.orgresearchgate.net

The activation energy (Ea) for the complete dehydration process of Eu₂(SO₄)₃·8H₂O has been determined to be relatively low among similar rare earth sulfate hydrates, indicating a comparatively lower kinetic stability. researchgate.net

Table 3: Kinetic Parameters for the Thermal Dehydration of Europium(III) Sulfate Octahydrate

| Kinetic Model | Parameter | Value |

| Kissinger | Activation Energy (Ea) for complete dehydration | 71 kJ/mol researchgate.net |

This activation energy value is essential for understanding the energy barrier that must be overcome for the dehydration reaction to proceed, providing a quantitative measure of the compound's thermal lability.

Electron Microscopy for Microstructural and Morphological Analysis

Detailed information regarding the specific microstructural and morphological characteristics of Europium(III) sulfate octahydrate crystals obtained through electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), is not extensively detailed in the referenced scientific literature. While analysis of related double sulfates and other europium compounds shows that SEM can reveal features like crystal faceting and particle aggregation, specific imaging and analysis of Eu₂(SO₄)₃·8H₂O itself is not provided.

Comprehensive Spectroscopic Investigations of Europium Iii Sulfate Octahydrate

Luminescence Spectroscopy of Europium(III) Centers

The luminescence of Europium(III) ions is renowned for its sharp emission lines, a consequence of the shielded 4f orbitals. osti.gov In Europium(III) sulfate (B86663) octahydrate, these properties are modulated by the sulfate and water ligands, influencing the excitation and emission behavior, as well as the efficiency of the luminescence process.

Detailed Analysis of Excitation and Emission Spectra (f-f Transitions)

The luminescence of Eu³⁺ in the sulfate octahydrate matrix is characterized by a series of sharp emission bands in the orange-red region of the visible spectrum. mdpi.com These emissions correspond to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4). mdpi.com The most prominent of these are the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions. researchgate.netresearchgate.net

The excitation spectrum, which reveals the wavelengths of light that are most effectively absorbed to produce this luminescence, typically shows a broad charge transfer band in the ultraviolet region and a series of sharp, less intense peaks corresponding to direct f-f transitions within the Eu³⁺ ion. mdpi.comacs.org The broad band arises from the transfer of an electron from the oxygen ligands to the Eu³⁺ ion, which is a more efficient absorption pathway than the forbidden f-f transitions. mdpi.com

A representative set of emission peaks for Eu³⁺ in a sulfate-containing host is presented below:

| Transition | Wavelength (nm) | Region |

|---|---|---|

| ⁵D₀ → ⁷F₀ | ~578 | Yellow-Orange |

| ⁵D₀ → ⁷F₁ | ~592 | Orange |

| ⁵D₀ → ⁷F₂ | ~613 | Red |

| ⁵D₀ → ⁷F₃ | ~650 | Red |

| ⁵D₀ → ⁷F₄ | ~702 | Red |

Data compiled from multiple sources indicating typical emission wavelengths for Eu³⁺ in various host matrices. mdpi.com

Luminescence Lifetime Measurements and Quantum Yield Determination

The quantum efficiency can be expressed as: η = A_rad / (A_rad + A_nrad)

Non-radiative decay is often facilitated by high-frequency vibrations, such as those from O-H oscillators in coordinated water molecules, which can quench the luminescence. acs.orgssau.ru The presence of eight water molecules in the primary coordination sphere of Europium(III) sulfate octahydrate significantly influences its luminescence lifetime and quantum yield. The luminescence lifetime in heavy water (D₂O) is typically longer than in light water (H₂O) because the lower frequency O-D vibrations are less effective at quenching the Eu³⁺ excited state. ssau.ru

The following table illustrates the relationship between the number of coordinated water molecules and the luminescence lifetime in Eu(III) complexes.

| Complex | Lifetime in H₂O (ms) | Lifetime in D₂O (ms) | Calculated Water Molecules |

|---|---|---|---|

| [Eu(EDTA)(H₂O)₃]⁻ | - | - | 3 |

| [Eu(EDTA)(H₂O)₂]⁻ | - | - | 2 |

Hypersensitive Transitions (⁵D₀ → ⁷F₂) and Their Correlation with Local Symmetry and Coordination Environment

The ⁵D₀ → ⁷F₂ transition is known as a "hypersensitive" transition because its intensity is highly sensitive to the local symmetry and coordination environment of the Eu³⁺ ion. researchgate.netnih.gov In environments with a low degree of symmetry and no inversion center, this electric dipole-allowed transition becomes particularly intense. acs.orgnih.gov Conversely, the ⁵D₀ → ⁷F₁ transition is a magnetic dipole transition, and its intensity is largely independent of the coordination environment. nih.govresearchgate.net

The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition (often denoted as the R or asymmetry ratio) is therefore a powerful probe of the local environment of the Eu³⁺ ion. polyu.edu.hk A higher ratio indicates a more distorted and less centrosymmetric coordination site. researchgate.netpolyu.edu.hk In Europium(III) sulfate octahydrate, the coordination of both sulfate ions and water molecules creates a specific local symmetry around the Eu³⁺ ion, which is reflected in the intensity of the hypersensitive transition.

Energy Transfer Mechanisms and Sensitization Effects within the Sulfate Matrix

While direct sensitization by the sulfate group is not a dominant process, understanding energy transfer is crucial when considering co-doping with other ions or incorporating the compound into a host matrix where sensitizers are present.

Influence of Hydration on Luminescence Characteristics

The presence of water molecules in the coordination sphere of the Eu³⁺ ion has a profound impact on its luminescence. nih.govresearchgate.net The high-frequency O-H vibrations of water molecules provide an efficient pathway for non-radiative decay, which quenches the luminescence and shortens the excited-state lifetime. ssau.ruresearchgate.net This quenching effect is a primary reason why many hydrated lanthanide salts exhibit lower luminescence quantum yields compared to their anhydrous counterparts. nih.gov

Vibrational Spectroscopy (Raman and Fourier Transform Infrared)

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the bonding and structure of Europium(III) sulfate octahydrate. These techniques probe the vibrational modes of the sulfate ions and the coordinated water molecules.

FTIR and FT-Raman spectra of Europium(III) sulfate octahydrate have been reported. nih.gov The spectra exhibit characteristic bands corresponding to the vibrational modes of the sulfate (SO₄²⁻) ion. In a free sulfate ion with tetrahedral (T_d) symmetry, there are four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). When the sulfate ion coordinates to the Eu³⁺ ion, its symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra.

Characterization of Sulfate Anion Vibrational Modes

The vibrational modes of the sulfate anion (SO₄²⁻) in europium(III) sulfate octahydrate can be characterized using infrared (IR) and Raman spectroscopy. In its free, unperturbed state with tetrahedral (T_d) symmetry, the sulfate ion has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of europium(III) sulfate octahydrate, the interaction of the sulfate anion with the europium cations and water molecules leads to a reduction in symmetry. This symmetry lowering can cause the degenerate modes to split and can activate modes that are IR or Raman inactive in the free ion.

While specific spectral data for Eu₂(SO₄)₃·8H₂O is not abundant in recent literature, data from the related compound [CsEu(H₂O)₃(SO₄)₂]·H₂O can provide insight into the expected vibrational frequencies. capes.gov.br In this compound, the sulfate ions occupy sites of lower symmetry, leading to the splitting of the degenerate ν₂, ν₃, and ν₄ modes. capes.gov.br The ν₁ symmetric stretching mode, which is typically a single, strong band in the Raman spectrum, may also show some broadening or splitting if multiple non-equivalent sulfate sites are present in the crystal lattice.

The following table provides a general range for the vibrational modes of the sulfate anion in a crystalline hydrate, based on data for various sulfate minerals and related compounds.

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν₁ (Symmetric Stretch) | A₁ | 980 - 1000 | Raman (strong), IR (weak/inactive) |

| ν₂ (Symmetric Bend) | E | 450 - 500 | Raman (weak) |

| ν₃ (Antisymmetric Stretch) | F₂ | 1100 - 1200 | IR (strong), Raman (weak) |

| ν₄ (Antisymmetric Bend) | F₂ | 610 - 680 | IR (strong), Raman (weak) |

Note: The exact positions and splittings of these bands for Eu₂(SO₄)₃·8H₂O would require experimental measurement.

Identification and Assignment of Coordinated Water Molecule Vibrations

The eight water molecules in the formula of europium(III) sulfate octahydrate can be present as coordinated water, directly bonded to the Eu³⁺ ions, or as lattice water, held within the crystal structure by hydrogen bonds. These different types of water molecules can be distinguished by their vibrational frequencies.

Coordinated water molecules typically exhibit vibrational bands at different frequencies compared to free water or lattice water due to the influence of the metal cation. The O-H stretching vibrations of coordinated water are generally observed in the 3000-3500 cm⁻¹ region of the IR and Raman spectra. The H-O-H bending vibration (δ) is expected around 1600-1630 cm⁻¹. In addition to these internal modes, librational modes of coordinated water (rocking, wagging, and twisting) can appear at lower frequencies (typically below 1000 cm⁻¹).

The presence of multiple water molecules in different coordination environments within the crystal lattice can lead to a complex set of overlapping bands in the O-H stretching region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3000 - 3500 | O-H stretching vibrations of coordinated and lattice water |

| δ(H-O-H) | 1600 - 1630 | H-O-H bending vibration |

| Librational Modes | < 1000 | Rocking, wagging, and twisting of coordinated water |

Probing Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the structure and stability of europium(III) sulfate octahydrate. Hydrogen bonds are formed between the water molecules and the oxygen atoms of the sulfate anions, as well as between different water molecules. The strength and nature of these hydrogen bonds can be probed using vibrational spectroscopy.

The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the O-H stretching bands of the water molecules. The extent of this shift is related to the strength of the hydrogen bond. Therefore, the profile of the O-H stretching region in the IR and Raman spectra can provide valuable information about the hydrogen-bonding network within the crystal.

In hydrated sulfates, a broad, complex band in the high-frequency region (2800-3600 cm⁻¹) is characteristic of extensive hydrogen bonding involving the water molecules. nih.gov The specific frequencies and shapes of these bands can indicate the presence of different hydrogen bond strengths and geometries within the crystal structure.

UV-Visible Absorption Spectroscopy of f-f Transitions

The UV-Visible absorption spectrum of europium(III) sulfate octahydrate is characterized by a series of sharp, relatively weak absorption bands corresponding to the Laporte-forbidden f-f electronic transitions of the Eu³⁺ ion. These transitions occur from the ⁷F₀ ground state to various excited states within the 4f⁶ configuration.

A study of the absorption spectrum of crystalline Eu₂(SO₄)₃·8H₂O has identified numerous absorption lines at various temperatures. aip.org The intensities of these lines are temperature-dependent, which helps in the assignment of transitions originating from thermally populated excited states of the ground ⁷F term. The following table summarizes some of the observed absorption lines at 20 K, which primarily correspond to transitions from the ⁷F₀ ground state.

| Wavelength (Å) | Wavenumber (cm⁻¹) | Proposed Transition |

| 5790.3 | 17270 | ⁷F₀ → ⁵D₀ |

| 5257.6 | 19019 | ⁷F₀ → ⁵D₁ |

| 4647.5 | 21517 | ⁷F₀ → ⁵D₂ |

| 3937.0 | 25400 | ⁷F₀ → ⁵L₆ |

| 3768.0 | 26539 | ⁷F₀ → ⁵G₂, ⁵L₇ |

| 3615.0 | 27662 | ⁷F₀ → ⁵D₄ |

Data sourced from Spedding, F. H. (1941). The Absorption Spectrum of Eu+++ in Crystalline Eu₂(SO₄)₃–8H₂O. The Journal of Chemical Physics, 9(5), 418-425. aip.org

The precise energies and splitting patterns of these f-f transitions are sensitive to the symmetry of the coordination environment around the Eu³⁺ ion. Analysis of the number of observed spectral lines for each J-level transition can provide information about the site symmetry of the europium ion in the crystal lattice.

Coordination Chemistry and Electronic Structure of Europium Iii in Sulfate Systems

Nature of Eu(III)-Sulfate and Eu(III)-Water Bonding Interactions

In aqueous environments and crystalline solids, europium(III) ions are known to coordinate with both water molecules and sulfate (B86663) anions. researchgate.netwikipedia.org The bonding is primarily electrostatic in nature, driven by the interaction between the hard acid Eu(III) cation and the hard oxygen donor atoms of the water and sulfate ligands. nih.gov The 4f orbitals of europium are shielded by the filled 5s and 5p orbitals, which largely prevents their direct participation in covalent bonding. nih.gov

Geometrical Analysis of Europium(III) Coordination Polyhedra

The trivalent europium ion typically exhibits coordination numbers of eight or nine, a consequence of its relatively large ionic radius. researchgate.netnih.gov The specific geometry of the coordination polyhedron around the Eu(III) center in sulfate systems is highly dependent on the solid-state packing or the solution conditions.

In crystalline structures, X-ray diffraction is the definitive method for determining the precise coordination geometry. nih.govmdpi.com For instance, in some europium(III) sulfate-related compounds, nine-coordinate geometries are observed. researchgate.netmdpi.com A common high-coordination geometry for lanthanide ions is the bicapped square antiprism. chemrxiv.org The symmetry of this coordination environment is a critical factor influencing the electronic and spectroscopic properties of the Eu(III) ion. chemrxiv.org Even subtle changes in the coordination geometry, such as those induced by incorporating the Eu(III) ion into a different host lattice, can lead to significant alterations in its electronic structure. chemrxiv.org

Theoretical and Computational Approaches to Electronic Structure and Properties

Theoretical and computational methods are invaluable tools for understanding the intricate relationship between the structure and properties of europium(III) compounds. These approaches complement experimental data and provide insights that can be difficult to obtain through measurements alone.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic States

Density Functional Theory (DFT) has become a powerful method for investigating the properties of lanthanide complexes. nih.gov DFT calculations can be employed to optimize the geometry of europium(III) coordination complexes, providing theoretical structures that can be compared with experimental data from X-ray crystallography. nih.gov These calculations are also used to predict the relative stability of different coordination isomers. nih.gov

While standard DFT is a single-determinant method and has limitations in accurately describing the complex multi-electron nature of f-element electronic states, it can still provide valuable information. nih.gov For instance, DFT can be used to understand the local symmetry of the coordination polyhedron, which is essential for interpreting luminescence properties. researchgate.net

Ligand Field Theory Applications to Understand Spectroscopic Features

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and spectroscopy of transition metal and rare earth ions in a coordination environment. The crystal field, which is the electrostatic field created by the surrounding ligands, perturbs the energy levels of the Eu(III) ion. chemrxiv.org This perturbation lifts the degeneracy of the 4f electronic states, resulting in the characteristic sharp emission lines observed in the luminescence spectra of europium(III) compounds. nih.govkuleuven.be

The number and splitting pattern of these emission lines, particularly the transitions from the excited ⁵D₀ state to the various ⁷Fⱼ levels, are highly sensitive to the symmetry of the coordination site. chemrxiv.orgkuleuven.be By analyzing the luminescence spectrum, one can deduce the site symmetry of the Eu(III) ion. kuleuven.be For example, the ⁵D₀ → ⁷F₀ transition is strictly forbidden by selection rules but can gain some intensity if the Eu(III) ion occupies a site with low symmetry (e.g., Cₙ, Cₙᵥ, or Cₛ). researchgate.net The intensity of the "hypersensitive" ⁵D₀ → ⁷F₂ transition is particularly responsive to the coordination environment. ua.pt

Molecular Dynamics Simulations of Hydration Shells and Solution Speciation

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For europium(III) in aqueous sulfate solutions, MD simulations can provide a detailed picture of the hydration shells surrounding the ion and the dynamics of ligand exchange. researchgate.net These simulations can reveal the structure and stability of the first and second hydration shells and the average residence time of water molecules in the immediate vicinity of the Eu(III) ion. researchgate.net

MD simulations are also crucial for understanding the speciation of europium(III) in solution, that is, the different types of complexes that can form with sulfate ions and water molecules. nih.govudel.edu The simulations can help to elucidate how factors like concentration and temperature influence the formation of different europium-sulfate species. nih.gov This information is vital for connecting the properties observed in bulk solution to the behavior of individual ions and their local environments.

Applications of Europium Iii Sulfate Octahydrate in Advanced Materials Science

Precursor Chemistry for Luminescent Materials

Europium(III) sulfate (B86663) octahydrate serves as a vital starting material for the synthesis of a wide range of luminescent materials. The Eu³⁺ ion is renowned for its sharp, narrow-band red emission, a property that is highly sought after in various optical technologies. The use of the sulfate octahydrate form provides a soluble and convenient source of europium ions for incorporation into different host matrices.

Synthesis of Europium-Doped Phosphors for Solid-State Lighting and Displays

Europium(III) sulfate octahydrate is a crucial precursor in the production of europium-doped phosphors, which are fundamental components in solid-state lighting (SSL) and modern display technologies. samaterials.com These phosphors are materials that absorb energy, typically from an ultraviolet (UV) or blue light-emitting diode (LED), and re-emit it as visible light of a specific color. The characteristic red emission of Eu³⁺ is essential for creating white light in phosphor-converted LEDs (pc-WLEDs) and for providing the red primary color in displays. samaterials.comnih.gov

The synthesis of these phosphors often involves doping a host material, such as an oxide, silicate, or phosphate (B84403), with europium ions. researchgate.netphotonics.pl Europium(III) sulfate octahydrate is dissolved and then co-precipitated or incorporated into the host lattice through various methods, including sol-gel synthesis, co-precipitation, and solid-state reactions. researchgate.netphotonics.pl For instance, in the sol-gel method, the europium salt is mixed with the precursors of the host material in a solution, which then undergoes hydrolysis and condensation to form a gel containing uniformly dispersed europium ions. Subsequent heat treatment (calcination) removes organic residues and crystallizes the phosphor material.

Table 1: Examples of Europium-Doped Phosphors and Synthesis Methods

| Phosphor Material | Host Matrix | Synthesis Method | Application |

|---|---|---|---|

| Eu³⁺:Y₂O₃ | Yttrium Oxide | Solid-State Reaction | Red phosphor in fluorescent lamps and CRTs |

| Eu³⁺:CaSiO₃ | Calcium Silicate | Sol-Gel | Red emitting phosphor |

| Eu³⁺:LaPO₄ | Lanthanum Phosphate | Co-precipitation | UV sensing applications |

| Eu³⁺:NaGd(WO₄)₂ | Sodium Gadolinium Tungstate (B81510) | Homogeneous Precipitation | Luminescent nanospheres |

Research has focused on optimizing the concentration of europium doping to maximize luminescence efficiency. Studies on LaPO₄ phosphors showed that a 5% molar concentration of europium yielded the highest quantum efficiency of approximately 82%. photonics.pl Similarly, in NaGd(WO₄)₂ nanophosphors, a 6% Eu³⁺ doping level was found to be optimal based on luminescence dynamics. csic.es The choice of the host matrix is also critical as it influences the local environment of the Eu³⁺ ion, which in turn affects the exact emission wavelength and intensity.

Role in Optical Coating Technologies

Europium-doped materials derived from Europium(III) sulfate octahydrate are utilized in optical coatings for various components like lenses and prisms. samaterials.com These coatings can modify the reflective, transmissive, and absorptive properties of the optical surfaces. The luminescent properties of europium can be harnessed to create coatings that convert UV light into visible light, which can be useful for protecting sensitive optical instruments or for creating specific visual effects. The deposition of these coatings can be achieved through techniques such as thin-film deposition, where materials like europium oxide (derived from the sulfate) are used. samaterials.com

Development of Cathodoluminescence Detectors and Imaging Probes (Material Aspect)

Europium-doped phosphors, synthesized from precursors like Europium(III) sulfate octahydrate, are employed in cathodoluminescence (CL) detectors. samaterials.com These detectors are used in scanning electron microscopes (SEMs) to analyze the light emitted from a material when it is bombarded by an electron beam. The resulting CL signal provides information about the material's composition, crystal structure, and electronic properties. The sharp and intense emission of europium makes it an excellent choice for a CL phosphor, enabling high-resolution imaging and analysis. samaterials.com

Furthermore, the luminescent properties of europium are being explored in the development of advanced imaging probes for biological and medical applications. samaterials.comresearchgate.net Europium(III) complexes can be designed to be responsive to specific biological molecules or conditions. nih.gov For example, a europium complex was developed as a probe for the time-gated luminescence detection and imaging of hydrogen sulfide, a significant biological signaling molecule. nih.gov

Catalytic Applications

While primarily known for its luminescent properties, europium and its compounds, including those derived from Europium(III) sulfate octahydrate, are also finding applications in catalysis.

As a Precursor for Europium-Based Catalysts

Europium(III) sulfate octahydrate can serve as a precursor for the synthesis of europium-based catalysts. These catalysts are often prepared by impregnating a high-surface-area support material, such as alumina (B75360) (Al₂O₃), with a solution of the europium salt. nih.gov After impregnation, the material is dried and calcined to disperse the europium species on the support surface. The resulting catalyst can then be used in various chemical reactions.

Table 2: Research Findings on Europium-Based Catalysts

| Catalyst System | Reaction | Key Findings |

|---|---|---|

| Eu/Mg₃Al MMO | Methane (B114726) Oxychlorination | Addition of Eu³⁺ to Mg-Al mixed-metal oxide significantly enhanced catalytic activity. nih.gov |

| Pt/Eu/Al₂O₃ | Three-Way Catalysis (CO, HC, NOx conversion) | Modification with europium enhanced the activity and thermal stability of the Pt/Al₂O₃ catalyst. cyberleninka.ru |

Exploration in Photocatalysis and Heterogeneous Catalysis (Mechanistic Studies)

The unique electronic structure of europium ions makes them interesting candidates for photocatalysis and for mechanistic studies in heterogeneous catalysis. In photocatalysis, a material absorbs light and uses the energy to drive a chemical reaction. Europium's ability to absorb UV light and its stable trivalent oxidation state are advantageous in this context.

Mechanistic studies have shown that europium can play a synergistic role in catalytic systems. For instance, in methane oxychlorination, the addition of Eu³⁺ to a magnesium-aluminum mixed-metal oxide catalyst led to a significant increase in activity. nih.gov Operando spectroscopy revealed that the europium ions participate in the chlorination-dechlorination cycle, which is a key step in the catalytic process. nih.gov Similarly, in three-way catalysts used for automotive exhaust treatment, modifying a platinum/alumina catalyst with europium was found to enhance the conversion of carbon monoxide, hydrocarbons, and nitrogen oxides. cyberleninka.ru The europium was observed to improve the thermal stability of the alumina support by preventing detrimental phase transformations at high temperatures. cyberleninka.ru

Role in Fundamental Research and Development of Advanced Materials

In fundamental materials research, Europium(III) sulfate octahydrate is primarily utilized for its distinct luminescent and magnetic properties. acs.org It serves as a precursor for creating europium-doped phosphors, which are essential components in various display and lighting technologies. samaterials.com These phosphors are integral to the production of specific colors, particularly red, in fluorescent lamps, older cathode-ray tube (CRT) displays, and modern light-emitting diodes (LEDs). acs.orgsamaterials.com The compound's role is not just as a bulk material but as a dopant or starting material that imparts specific functionalities to a host material.

The development of advanced materials often relies on understanding and controlling processes at the molecular level. Europium(III) ions, sourced from compounds like the sulfate octahydrate, act as spectroscopic probes. Their long-lived luminescence and sharp, well-defined emission bands are sensitive to changes in the local chemical environment, symmetry, and the nature of bonded ligands. Researchers leverage this to study crystal structures, binding sites in complex molecules, and phase transitions in solid-state materials. This application is crucial in the rational design of new materials with tailored optical, electronic, or magnetic characteristics.

Material Science Aspects in Environmental Remediation and Sensing

The unique properties of the europium(III) ion are harnessed in materials designed for environmental applications, particularly in remediation and chemical sensing.

As a Luminescence Probe for Metal-Microorganism Interactions (Fundamental Mechanism)

Europium(III) serves as an invaluable, non-radioactive analogue for trivalent actinides such as Americium(III) (Am(III)) and Curium(III) (Cm(III)), which are significant components of high-level radioactive waste. researchgate.net Understanding how these toxic metal ions interact with microorganisms is crucial for predicting their fate in the environment and for developing bioremediation strategies.

In a key study, the interaction between Eu(III) and the sulfate-reducing bacterium Desulfosporosinus hippei was investigated. This bacterium is naturally found in geological formations like clay rock, which are considered for deep geological repositories for nuclear waste. researchgate.net The research utilized luminescence spectroscopy to probe the binding mechanism.

The fundamental mechanism observed was not a simple biosorption onto the cell surface. Instead, a more complex process of bioprecipitation occurred. researchgate.netnih.gov Key findings from the research include:

Bioprecipitation: Scanning transmission electron microscopy coupled with energy-dispersive X-ray spectroscopy revealed that Eu(III) precipitated with phosphate groups. It is believed that these phosphates are excreted by the bacterial cells. researchgate.netnih.gov

Immediate Reaction: Luminescence spectroscopy confirmed that the formation of these Eu(III)-phosphate compounds began almost immediately after the bacterial cells were introduced to the europium-containing solution. researchgate.net

Complexation: The study also noted that the interaction was relatively weak in the specific artificial pore water used, likely because of the complexation of Eu(III) with lactate (B86563) present in the medium, which reduced its availability for bioprecipitation. researchgate.net

This use of Eu(III) as a luminescent probe provides detailed mechanistic insights into how toxic metals interact with microbial life, which is essential for the safety assessment of nuclear waste repositories. researchgate.net

**Table 1: Research Findings on Eu(III) Interaction with Desulfosporosinus hippei*** *Click on headers to sort

| Finding | Analytical Method | Significance | Reference |

|---|---|---|---|

| Bioprecipitation with Phosphates | ST-EDX | Reveals the primary interaction is precipitation, not just surface adsorption. | researchgate.net, nih.gov |

| Rapid Compound Formation | Luminescence Spectroscopy | Shows the interaction is immediate upon contact. | researchgate.net |

| Lactate Complexation | Luminescence Spectroscopy | Identifies competing chemical reactions that influence metal bioavailability. | researchgate.net |

Material Development for Ion Exchange and Adsorption Processes

Europium(III) is often used as a model element in studies focused on the development of new materials for the removal of heavy metals and radionuclides from aqueous solutions through adsorption and ion exchange. The goal is to create materials that can selectively capture and immobilize these contaminants.

Research has explored the adsorption of Eu(III) onto various materials, revealing different binding mechanisms:

Outer-Sphere Complexation/Ion Exchange: At lower pH values, Eu(III) sorption on materials like titanate nanotubes and certain geological minerals is often governed by weaker, electrostatic interactions. In this mechanism, the hydrated Eu(III) ion is attracted to the negatively charged surface of the material without direct bonding to the surface atoms. This process is highly dependent on the ionic strength of the solution.

Inner-Sphere Surface Complexation: At higher pH values, Eu(III) tends to form strong, direct covalent bonds with surface functional groups (like hydroxyl groups) on materials such as alumina (Al₂O₃) and iron oxides (Fe₂O₃). nih.gov This type of binding is less affected by changes in ionic strength.

Studies on geological materials like argillite and basalt have shown that their iron content significantly influences Eu(III) adsorption. Materials with higher Fe₂O₃ content tend to adsorb europium via inner-sphere complexation. nih.gov Commercially available ion exchangers, such as Lewatit polymers, are also being investigated for their efficiency in sorbing europium ions from solutions, representing a practical application of these fundamental principles. acs.org

Table 2: Europium(III) Adsorption Mechanisms on Various Materials Click on headers to sort

| Material | Dominant Mechanism | Influencing Factors | Reference |

|---|---|---|---|

| Titanate Nanotubes | Outer-sphere complexation | Temperature, pH | |

| γ-Alumina (γ-Al₂O₃) | Inner-sphere complexation | pH, presence of humic acids | |

| Geological Materials (e.g., Basalt) | Inner-sphere complexation (with Fe₂O₃ sites) | pH, mineral composition | nih.gov |

| Geological Materials (e.g., Basalt) | Outer-sphere ion exchange (with SiO₂ sites) | pH, mineral composition | nih.gov |

| Commercial Ion Exchangers | Ion Exchange | Polymer functional groups, solution chemistry | acs.org |

Development of Sensors for Anionic Species (Material Component Focus)

The development of highly selective and sensitive chemical sensors is a major goal in materials science. While many sensors target cations, there is a significant need for sensors that can detect specific anions, which play vital roles in biological, industrial, and environmental processes. Europium(III) complexes are excellent candidates for the active component in luminescent anion sensors.

The fundamental principle behind these sensors is the displacement of solvent molecules (usually water) from the Eu(III) ion's first coordination sphere. Water molecules are efficient quenchers of europium's luminescence. When a target anion binds to the Eu(III) center and displaces these water molecules, the quenching effect is reduced, leading to a measurable increase in the luminescence intensity and lifetime. nih.gov

Europium(III) sulfate octahydrate can serve as the europium source for synthesizing these complex sensor materials. Examples of such materials include:

Europium Hybrid Complexes: Researchers have designed organic ligands that, when complexed with Eu(III), leave vacant coordination sites. These sites are available for incoming anions like nitrate, fluoride, or chloride to bind, resulting in a "turn-on" luminescence signal. acs.org This allows for the detection of trace amounts of these anions. acs.org

Metal-Organic Frameworks (MOFs): A three-dimensional Eu-based MOF has been developed that acts as a highly selective and sensitive dual sensor. It can detect phosphate anions in aqueous media through a significant enhancement of its luminescence.

Probes for Biological Anions: A cationic europium(III) complex has been created to act as a receptor for adenosine-3',5'-diphosphate (PAP). nih.gov The binding of the PAP anion to the europium center enhances luminescence, enabling the real-time monitoring of enzyme activity. nih.gov

In these applications, the material is not europium(III) sulfate itself, but rather a sophisticated coordination polymer or complex for which the europium salt is a critical starting reagent.

Table 3: Examples of Europium-Based Materials for Anion Sensing Click on headers to sort

| Material Type | Target Anion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Hybrid Complex | Halides (F⁻, Cl⁻, Br⁻, I⁻), Nitrate (NO₃⁻) | Anion coordination and solvent displacement, increasing luminescence. | acs.org |

| Metal-Organic Framework (MOF) | Phosphate (PO₄³⁻) | Selective binding leading to luminescence enhancement. | |

| Cationic Complex Probe | Adenosine-3',5'-diphosphate (PAP) | Anion binding displaces water, causing luminescence "turn-on". | nih.gov |

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Tailored Morphologies and Nanostructures

The optical and magnetic properties of europium-containing materials are intrinsically linked to their size, shape, and surface characteristics at the nanoscale. manchester.ac.uk Consequently, a significant research thrust is the development of novel synthetic methodologies that afford precise control over the morphology and structure of materials derived from Europium(III) sulfate (B86663) octahydrate. While much of the foundational work has been on related europium chalcogenides, the principles are being extended to sulfates. The use of single-source precursors is a promising approach to produce high-quality, crystalline, and monodispersed nanoparticles. manchester.ac.uk

Methods such as solvothermal and hydrothermal synthesis are being refined to create tailored nanostructures. ekb.egnih.gov For instance, the solvothermal synthesis of Europium-based Metal-Organic Frameworks (Eu-MOFs) has been demonstrated, yielding materials with high crystallinity and specific porous architectures. ekb.egnih.gov The ability to disperse metallic ions as suspended or coated nanoparticles is also being explored for applications in solar cells and fuel cells. americanelements.com

Table 1: Synthetic Routes and Resulting Nanostructures

| Synthetic Method | Precursor Type | Resulting Morphology/Nanostructure | Potential Application |

|---|---|---|---|

| Thermolysis/Colloidal Route | Single-Source Precursors | Monodispersed Nanoparticles | Magneto-optical Devices |

| Solvothermal Synthesis | Europium Salts and Organic Linkers | Crystalline Metal-Organic Frameworks (MOFs) | Sensing, Catalysis |

| Hydrothermal Synthesis | Europium Salts and Organic Linkers | Metal-Organic Frameworks (MOFs) | Luminescent Probes |

Future work in this area will likely focus on scaling up these synthetic routes and achieving even finer control over particle size distribution and surface functionalization to optimize performance in targeted applications.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Coordination Dynamics

Understanding the dynamic coordination environment of the Eu³⁺ ion is crucial for designing materials with specific luminescent properties. Advanced spectroscopic techniques are at the forefront of this endeavor, enabling real-time monitoring of coordination changes. Time-resolved europium(III) excitation spectroscopy is a powerful laser-induced luminescence technique for probing the structure and equilibria of europium complexes. nih.gov This method utilizes a pulsed dye laser to excite the non-degenerate ⁷F₀ → ⁵D₀ transition of the Eu³⁺ ion, revealing distinct peaks that are characteristic of individual coordination environments. nih.gov

This technique can be used to:

Characterize the different species present in complex solutions. nih.gov

Study the binding of europium ions to macromolecules, such as proteins. nih.gov

Furthermore, the long luminescence lifetimes of lanthanide complexes allow for time-gated detection, which significantly improves the signal-to-noise ratio by eliminating short-lived background fluorescence. nih.govnih.gov This is particularly advantageous in biological imaging and immunoassays. nih.govnih.gov The development of instrumentation with highly sensitive photomultiplier tubes and flexible monochromator-based systems continues to enhance the capabilities of time-resolved luminescence studies. nih.gov

Recent research has also employed Born-Oppenheimer molecular dynamics (BOMD) simulations to gain insights into the highly dynamic nature of the first hydration shells of trivalent lanthanide ions, including europium. acs.org These studies reveal rapid rearrangements in coordination geometries, which can be correlated with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure). acs.org

Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, properties, and performance of europium-based materials. dicp.ac.cnresearchgate.net DFT calculations allow researchers to:

Predict the potential energy surfaces of europium complexes to identify the most stable isomers. nih.gov

Optimize the geometries of complex structures, with results showing good agreement with experimental X-ray crystallographic data. researchgate.net

Investigate the electronic structure and bonding characteristics of f-block complexes. dicp.ac.cn

Benchmark studies are continuously being performed to refine DFT methods, for instance, by optimizing the mixing ratio of the Hartree-Fock exchange parameter to improve the accuracy of calculated Mössbauer isomer shifts, which are sensitive indicators of the chemical bonding environment. dicp.ac.cn More advanced composite methods, such as r²SCAN-3c, are being used in conjunction with BOMD simulations to study the dynamic coordination sphere of lanthanide ions in solution with a good balance of accuracy and computational cost. acs.orgacs.org These computational approaches provide a molecular-level understanding that is crucial for the rational design of new materials with tailored properties.

Table 2: Computational Methods in Europium(III) Research

| Computational Method | Information Obtained | Application in Material Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, potential energy surfaces, electronic structures | Prediction of stable isomers, understanding of ligand-metal interactions |

| Time-Dependent DFT (TD-DFT) | Excited state energies | Elucidation of luminescence mechanisms |

| Born-Oppenheimer Molecular Dynamics (BOMD) | Dynamic coordination geometries in solution | Modeling of real-world performance in solution |

The synergy between computational modeling and experimental work is expected to accelerate the discovery and optimization of next-generation materials based on Europium(III) sulfate octahydrate.

Exploration of Hybrid Organic-Inorganic Materials Incorporating Europium(III) Sulfate Octahydrate

A burgeoning area of research is the creation of hybrid organic-inorganic materials that incorporate europium complexes, including those derived from Europium(III) sulfate octahydrate. These materials combine the processability and functional versatility of organic components with the stability and unique properties of the inorganic host. Metal-Organic Frameworks (MOFs) are a prime example, where europium ions or clusters are linked by organic ligands to form porous, crystalline structures. ekb.egnih.govresearchgate.net

Eu-MOFs have shown immense potential in a variety of applications, including:

Sensing: The luminescent properties of Eu-MOFs can be quenched or enhanced by the presence of specific analytes, making them effective sensors for metal ions (like Fe³⁺ and Hg²⁺), pH, and organic molecules. ekb.egekb.egnih.gov

Catalysis: The porous nature of MOFs allows them to act as catalysts for various chemical reactions. ekb.eg

Anti-counterfeiting: The unique luminescent signatures of Eu-MOFs can be used in advanced anti-counterfeiting technologies. ekb.eg

The sulfate ion itself can play a crucial role in modulating the structure and properties of these MOFs. researchgate.net Research has also explored the incorporation of europium complexes into other porous inorganic matrices, such as boron nitride microfibers. researchgate.net This approach can enhance the luminescent properties by reducing aggregation-caused quenching and improving thermal stability. researchgate.net The interaction between the europium complex and the inorganic host can lead to efficient energy transfer processes, further boosting the luminescence output. researchgate.net The study of interactions between Eu³⁺ ions within these hybrid frameworks is also an active area, revealing unusual optical properties that arise from the specific arrangement of the ions. osti.gov

The continued exploration of these hybrid materials is expected to yield novel multifunctional systems with applications spanning from advanced sensors and catalysts to next-generation lighting and display technologies.

Q & A

Q. What is the optimal method for synthesizing high-purity Europium(III) sulfate octahydrate?

Europium(III) sulfate octahydrate is typically synthesized by dissolving europium(III) oxide in sulfuric acid under controlled conditions. The reaction is:

The purity (≥99.9%) is achieved through recrystallization in aqueous media and vacuum drying. Ensure stoichiometric excess of sulfuric acid to prevent hydrolysis and monitor pH to avoid side products .

Q. How does the solubility of Europium(III) sulfate octahydrate vary with temperature?